molecular formula C19H19N5O3 B6621818 [2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate

[2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate

Cat. No.: B6621818
M. Wt: 365.4 g/mol
InChI Key: NSACVIAAXPNFGV-UHFFFAOYSA-N
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Description

[2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate is a complex organic compound that features a pyrazole core structure

Properties

IUPAC Name

[2-[(5-cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-23-11-14(10-20-23)19(26)27-12-18(25)21-17-9-16(13-7-8-13)22-24(17)15-5-3-2-4-6-15/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSACVIAAXPNFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)OCC(=O)NC2=CC(=NN2C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the cyclopropyl and phenyl groups. The final steps often involve esterification and amidation reactions to complete the structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopropyl groups.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be investigated for their efficacy in treating various diseases

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • **[3-(Cyclopropyl-2-phenylpyrazol-5-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate
  • **[2-(Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-ethylpyrazole-4-carboxylate

Uniqueness

The uniqueness of [2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate lies in its specific substitution pattern on the pyrazole ring and the presence of both cyclopropyl and phenyl groups. These structural features may confer distinct biological activities and reactivity profiles compared to similar compounds.

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